molecular formula C16H16F2N4O B2871146 N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034604-53-8

N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No.: B2871146
CAS No.: 2034604-53-8
M. Wt: 318.328
InChI Key: FDFUVFSSOPITMG-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a sophisticated chemical reagent designed for pharmaceutical and biological research applications. This compound features a complex fused bicyclic structure, incorporating a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core, which is of significant interest in medicinal chemistry for its potential as a kinase inhibitor scaffold . The molecule is further functionalized with a 2,6-difluorophenyl group via a carboxamide linkage, a structural motif commonly employed to enhance metabolic stability and binding affinity in drug discovery efforts . Its primary research value lies in its potential to modulate key signaling pathways, making it a valuable tool for investigating new therapeutic targets, particularly in oncology and inflammatory diseases. Researchers can utilize this compound in high-throughput screening assays, mechanism-of-action studies, and structure-activity relationship (SAR) explorations to advance the development of novel small-molecule therapeutics. The product is supplied with a guaranteed high level of purity and is intended for use in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O/c17-11-4-2-5-12(18)15(11)19-16(23)21-7-8-22-14(9-21)10-3-1-6-13(10)20-22/h2,4-5H,1,3,6-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFUVFSSOPITMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}F2_2N4_4O
  • Molecular Weight : 318.32 g/mol
  • CAS Number : 2034604-53-8

The compound features a unique cyclopenta[3,4]pyrazolo structure that contributes to its biological activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that typically include condensation reactions between various pyrazole derivatives and carboxamides. The structural modifications at the 2-position of the pyrazolo ring and the introduction of fluorine atoms are critical for enhancing its biological activities.

Table 1: Overview of Synthetic Pathways

StepReagents/ConditionsYield (%)Notes
15-Aminopyrazole + Carboxylic Acid77%Key step in forming pyrazolo structure
2Cyclization88%Formation of the cyclopenta framework
3FluorinationVariableEnhances biological activity

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50_{50} values ranging from 45 to 97 nM.
  • HCT-116 (Colon Cancer) : IC50_{50} values between 6 to 99 nM.
  • HepG-2 (Liver Cancer) : Moderate activity with IC50_{50} values from 48 to 90 nM.

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms that warrant further investigation into its action pathways .

Anti-inflammatory Properties

The compound has also shown promise as a selective COX-2 inhibitor. In vitro studies indicate that it can significantly reduce inflammation markers in various models. The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis mediated by COX enzymes .

Case Studies

  • Study on Anticancer Properties :
    • In a comparative study involving several pyrazolo derivatives, N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine was found to be among the most effective in inhibiting cell proliferation in MCF-7 cells compared to standard treatments.
  • Inflammation Model :
    • A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of the compound led to a significant decrease in inflammatory cytokines such as IL-6 and TNF-alpha.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituent effects, and physicochemical properties. Data are synthesized from peer-reviewed studies and patent literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Bioactivity Notes Reference
N-(2,6-Difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide Cyclopenta-pyrazolo-pyrazine 2,6-Difluorophenyl carboxamide Not reported Hypothesized kinase/GPCR target N/A
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl, 2,6-difluorophenyl carboxamide Not reported Patent-derived (unspecified use)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups 243–245 Synthetic intermediate
(4R,12aS)-N-((2,4-Difluorophenyl)methyl)-3,4,6,8,12,12a-hexahydro-7-methoxy-4-methyl-6,8-dioxo-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide Pyrido-pyrazino-oxazine 2,4-Difluorophenylmethyl, methoxy, methyl Not reported Potential antimicrobial agent

Key Observations

Core Heterocycle Diversity: The cyclopenta-pyrazolo-pyrazine core in the target compound provides a fused bicyclic system with three nitrogen atoms, distinct from the monocyclic pyrrolo[1,2-a]pyrazine in or the imidazo[1,2-a]pyridine in . These structural differences influence electronic properties and binding pocket compatibility. The pyrido-pyrazino-oxazine in incorporates an oxygen atom and a spirocyclic system, enhancing conformational rigidity compared to the target compound’s planar fused rings.

Substituent Effects: Fluorinated aryl groups (e.g., 2,6-difluorophenyl in the target vs. 2,4-difluorophenylmethyl in ) are common, likely improving metabolic stability and membrane permeability. Electron-withdrawing groups (e.g., nitro, cyano in ) reduce basicity, which may affect solubility and interaction with charged residues in enzymes.

Physicochemical Properties: The imidazo[1,2-a]pyridine derivative ( ) exhibits a high melting point (243–245°C), reflecting strong intermolecular forces due to nitro and ester groups. The absence of such polar groups in the target compound suggests lower melting points and greater lipophilicity. Synthetic Accessibility: highlights multi-step synthesis involving Mitsunobu reactions and reverse-phase chromatography, comparable to the likely complexity of the target compound’s preparation.

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